molecular formula C24H21FN2O2 B247828 Biphenyl-4-yl{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}methanone

Biphenyl-4-yl{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}methanone

Cat. No. B247828
M. Wt: 388.4 g/mol
InChI Key: VSCZHAVWYFDZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biphenyl-4-yl{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BFM and is synthesized using a specific method, which will be discussed in This paper aims to provide an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BFM.

Mechanism of Action

The mechanism of action of BFM is not fully understood, but it is believed to work by inhibiting specific enzymes and receptors in the body. BFM has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, BFM may alter the expression of specific genes, leading to its therapeutic effects. BFM has also been found to bind to specific receptors in the brain, such as dopamine receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
BFM has various biochemical and physiological effects on the body. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BFM has also been found to improve cognitive function in animal models of Alzheimer's disease. Furthermore, BFM has been shown to have antipsychotic effects, reducing the symptoms of schizophrenia in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of BFM for lab experiments is its high purity level, which ensures accurate and reproducible results. BFM is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of BFM is its limited solubility in water, which may affect its bioavailability in certain experimental settings.

Future Directions

There are several future directions for research on BFM. One potential area of research is its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of BFM and its effects on specific enzymes and receptors in the body. Finally, research is needed to optimize the synthesis method for BFM to improve its solubility and bioavailability for experimental purposes.
Conclusion:
In conclusion, BFM is a chemical compound that has various potential applications in scientific research. Its synthesis method is well-established, and it has been found to have therapeutic potential for various diseases such as cancer, Alzheimer's disease, and schizophrenia. Further research is needed to fully understand the mechanism of action of BFM and its potential as a therapeutic agent for other diseases.

Synthesis Methods

BFM is synthesized using a specific method that involves the reaction between 4-bromobiphenyl and 4-(3-fluorobenzoyl)piperazine in the presence of potassium carbonate and copper(I) iodide. The reaction yields BFM with a high purity level.

Scientific Research Applications

BFM has various scientific research applications, including its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and schizophrenia. BFM has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to have potential as a neuroprotective agent for the treatment of Alzheimer's disease. Furthermore, BFM has been shown to have antipsychotic effects, making it a potential treatment option for schizophrenia.

properties

Molecular Formula

C24H21FN2O2

Molecular Weight

388.4 g/mol

IUPAC Name

[4-(3-fluorobenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C24H21FN2O2/c25-22-8-4-7-21(17-22)24(29)27-15-13-26(14-16-27)23(28)20-11-9-19(10-12-20)18-5-2-1-3-6-18/h1-12,17H,13-16H2

InChI Key

VSCZHAVWYFDZHI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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